An In-Depth Technical Guide to the Physicochemical Properties of Boc-3,5-difluoro-D-phenylalanine
An In-Depth Technical Guide to the Physicochemical Properties of Boc-3,5-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-difluoro-D-phenylalanine is a synthetic amino acid derivative that holds significant interest for researchers in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenyl ring of phenylalanine can profoundly alter the molecule's physicochemical properties, leading to enhanced metabolic stability, modulated bioactivity, and unique conformational preferences. Furthermore, the use of the D-enantiomer can confer resistance to enzymatic degradation, a critical attribute for peptide-based therapeutics. This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-3,5-difluoro-D-phenylalanine, along with detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance.
Physicochemical Properties
The introduction of two fluorine atoms and a tert-butyloxycarbonyl (Boc) protecting group imparts distinct characteristics to the D-phenylalanine scaffold. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₇F₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 301.29 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | --INVALID-LINK-- |
| Melting Point | Not available | Data not found in published literature. |
| Optical Rotation | Not available | Data not found in published literature for the D-isomer. For the L-isomer: [α]D²⁵ = -31 ± 2º (c=1 in DMF)[1] |
| Solubility | No quantitative data is available. Generally, Boc-protected amino acids are soluble in organic solvents such as DMF, NMP, DCM, and DMSO.[2] | Inferred from general solubility of Boc-amino acids. |
| CAS Number | 205445-53-0 | --INVALID-LINK-- |
Experimental Protocols
Synthesis of Boc-3,5-difluoro-D-phenylalanine
The synthesis of Boc-3,5-difluoro-D-phenylalanine can be achieved through a multi-step process involving the asymmetric alkylation of a glycine Schiff base, followed by deprotection and subsequent Boc protection. The following protocol is a composite based on established methods for similar transformations.
Step 1: Asymmetric Synthesis of (R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate
This step utilizes a phase-transfer catalyst to achieve a stereoselective alkylation.
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Materials:
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N-(Diphenylmethylene)glycine tert-butyl ester
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3,5-Difluorobenzyl bromide
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O-Allyl-N-(9-anthracenmethyl)cinchoninium bromide (phase-transfer catalyst)
-
Potassium hydroxide (50% aqueous solution)
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Toluene
-
Dichloromethane
-
-
Procedure:
-
To a solution of N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the phase-transfer catalyst (0.1 equivalents) in toluene, add 3,5-difluorobenzyl bromide (1.2 equivalents).
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With vigorous stirring, add 50% aqueous potassium hydroxide solution.
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Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel chromatography to yield (R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate.[3]
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Step 2: Hydrolysis of the Schiff Base
The diphenylmethylene protecting group is removed by acidic hydrolysis.
-
Materials:
-
(R)-tert-Butyl N-(diphenylmethylene)-(3,5-difluorophenyl)alaninate
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
-
Procedure:
-
Dissolve the Schiff base from Step 1 in THF.
-
Add an equal volume of 1N HCl and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the benzophenone byproduct.
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The aqueous layer containing the desired (R)-tert-butyl 3,5-difluorophenylalaninate can be used directly in the next step after adjusting the pH.
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Step 3: N-Boc Protection
The final step is the introduction of the Boc protecting group.
-
Materials:
-
Aqueous solution of (R)-tert-butyl 3,5-difluorophenylalaninate
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Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate
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Dioxane or THF
-
-
Procedure:
-
To the aqueous solution from Step 2, add a co-solvent such as dioxane or THF.
-
Add sodium bicarbonate to adjust the pH to ~8-9.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and stir the reaction mixture at room temperature overnight.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or KHSO₄ solution).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield Boc-3,5-difluoro-D-phenylalanine.
-
The product can be further purified by recrystallization if necessary.[]
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Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method can be employed to determine the purity of the final product.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).
Chiral HPLC for Enantiomeric Purity
To determine the enantiomeric excess, a chiral HPLC method is necessary.
-
Instrumentation: HPLC system with a UV or ELSD detector.
-
Column: A chiral stationary phase, such as a Cinchona alkaloid-based zwitterionic ion-exchanger column (e.g., CHIRALPAK® ZWIX(+)).[6]
-
Mobile Phase: A mixture of methanol and water with an acidic modifier like acetic acid or formic acid, and a basic modifier like diethylamine. A typical mobile phase could be methanol/water (98:2) with 25 mM acetic acid.[6]
-
Flow Rate: 0.5 mL/min.
-
Detection: UV or ELSD.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and structure of the synthesized compound.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 302.1.
-
Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation of the Boc group, including neutral losses of isobutylene (56 Da) and/or the entire Boc group (100 Da). Further fragmentation of the amino acid backbone will also be observed.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
